molecular formula C8H15NO B2703500 3-Cyclopentylpropionamide CAS No. 935-10-4

3-Cyclopentylpropionamide

Cat. No.: B2703500
CAS No.: 935-10-4
M. Wt: 141.214
InChI Key: IRMJJWOCROUNFY-UHFFFAOYSA-N
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Description

3-Cyclopentylpropionamide is a chemical compound with the CAS Number: 935-10-4 and a Molecular Weight of 141.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 Carbon atoms, 15 Hydrogen atoms, and 1 Nitrogen atom . The exact structure would require more detailed analysis or experimental data.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 141.21 . Its physical and chemical properties, such as color, density, hardness, and melting and boiling points, would require more detailed analysis or experimental data .

Scientific Research Applications

1. Polymerization and Application in Pharmaceuticals

3-Chloropropionyl chloride, a building block with similarities to 3-Cyclopentylpropionamide, has diverse applications in adhesives, pharmaceuticals, herbicides, and fungicides. Its production involves safety challenges and excessive use of chlorinating reagents. A study by Movsisyan et al. (2018) developed a continuous flow method for producing 3-chloropropionyl chloride, offering a safer, efficient alternative. This method is potentially applicable to similar compounds like this compound.

2. Inhibitory Effects on Viral Replication

A study by Xu et al. (2016) identified compounds that inhibit Zika virus infection and suppress infection-induced caspase-3 activity. The research highlighted the potential of certain chemical structures, possibly including this compound derivatives, to act as antiviral agents.

3. Biochemical Pharmacology

Köhler et al. (1985) studied raclopride, a substituted benzamide drug, for its high affinity for dopamine D-2 receptors in the rat brain. The structure and functional properties of raclopride, possibly related to this compound, underscore its significance in biochemical pharmacology research (Köhler et al., 1985).

4. Drug Discovery and Development

In the context of drug discovery, Qamar et al. (2020) investigated the structural basis of SARS-CoV-2 3CLpro and potential anti-COVID-19 drug discovery from medicinal plants. Their findings emphasize the importance of specific chemical structures, potentially including this compound, in developing treatments for infectious diseases.

Properties

IUPAC Name

3-cyclopentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMJJWOCROUNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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